molecular formula C14H18FNO B2409467 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane CAS No. 1626523-81-6

2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane

Cat. No. B2409467
M. Wt: 235.302
InChI Key: ABVJYUUWBKBAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane, also known as FMeO-DALT, is a synthetic compound that belongs to the class of phenethylamines. It is a research chemical that has been developed for scientific research purposes only. FMeO-DALT has gained popularity among researchers due to its potential as a selective serotonin receptor agonist.

Scientific Research Applications

Chemistry and Pharmacology Overview

The compound 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane is structurally related to a variety of psychoactive chemicals. Its chemistry and pharmacology are often compared with other compounds within similar classes, like phenylethylamine, tryptamine, and phencyclidine. The literature reveals that these compounds, including 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane, are gaining popularity as ‘legal highs’. However, there's a lack of primary literature specifically detailing their chemistry, pharmacology, and toxicology, making the evaluation of their harm challenging (Gibbons, 2012).

Role in Psychoactive Substances and Serotonin Syndrome

There's significant interest in the use of new psychoactive substances (NPS), including compounds structurally related to 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane. These substances are chemically and pharmacologically diverse, and their use has been associated with various clinical implications, including the onset of Serotonin Syndrome. This condition results from the over-activation of the serotoninergic system, and certain NPS have been implicated in its occurrence. Despite the recreational use of these compounds, there's a need for clinicians to be aware of their potential risks, including the challenges they pose in routine drug screenings due to their undetectability (Schifano et al., 2021).

Potential Interaction with Prescription Drugs

Studies have explored the potential interactions between novel phenethylamines and prescription drugs, given their increasing use among high-risk substance users and populations with mental disorders. The interactions between compounds like 4-fluoroamphetamine (structurally similar to 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane) and prescription drugs like antidepressants and ADHD medication have been a focus. While the literature on this is limited, it anticipates a drug-drug interaction potential, mainly involving monoamine oxidases. However, further investigation is needed to understand these interactions fully (Inan et al., 2020).

properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-17-14-5-3-11(7-13(14)15)9-16-8-10-2-4-12(16)6-10/h3,5,7,10,12H,2,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVJYUUWBKBAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3CCC2C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane

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